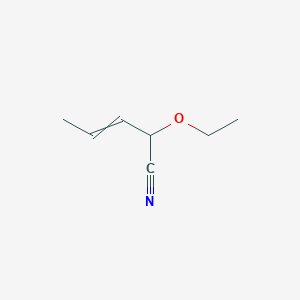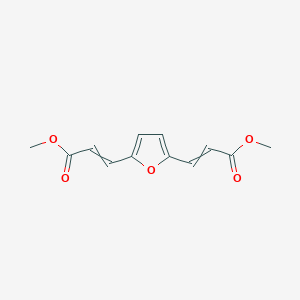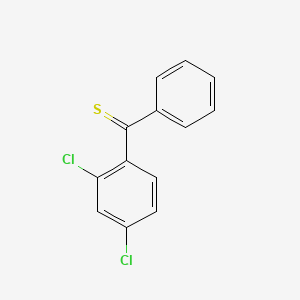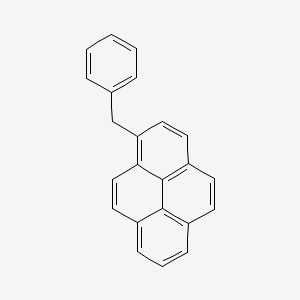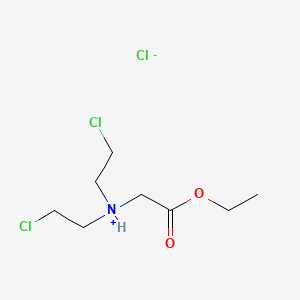
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO2. It is a derivative of glycine, where the amino group is substituted with two 2-chloroethyl groups, and the carboxyl group is esterified with ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride typically involves the reaction of glycine ethyl ester hydrochloride with 2-chloroethylamine hydrochloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glycine ethyl ester hydrochloride} + 2\text{-chloroethylamine hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Glycine derivatives and ethanol.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen and sulfur in proteins and DNA, leading to the modification of these molecules. This alkylation can result in the inhibition of enzyme activity or the disruption of DNA replication, which is the basis for its potential use in anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- N,N-Bis(2-chloroethyl)sulfamoyl glycine ethyl ester
- Tris(2-chloroethyl)amine
Uniqueness
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride is unique due to its specific structure, which combines the properties of glycine derivatives with the reactivity of 2-chloroethyl groups. This combination makes it a versatile compound in various chemical and biological applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Eigenschaften
CAS-Nummer |
98551-69-0 |
|---|---|
Molekularformel |
C8H16Cl3NO2 |
Molekulargewicht |
264.6 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-(2-ethoxy-2-oxoethyl)azanium;chloride |
InChI |
InChI=1S/C8H15Cl2NO2.ClH/c1-2-13-8(12)7-11(5-3-9)6-4-10;/h2-7H2,1H3;1H |
InChI-Schlüssel |
UWLWTPABGOGCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[NH+](CCCl)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
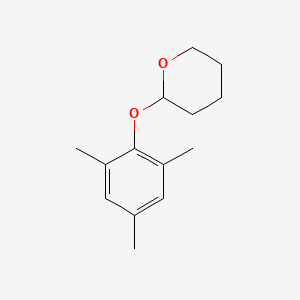
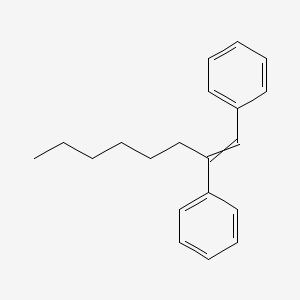
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
